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molecular formula C12H9NO3 B1614639 1-Nitro-3-phenoxybenzene CAS No. 620-55-3

1-Nitro-3-phenoxybenzene

Cat. No. B1614639
M. Wt: 215.2 g/mol
InChI Key: MEYCCIQOLYYNLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05710171

Procedure details

The compound above was prepared from 3-iodonitrobenzene (925 mg) and phenol, using the procedure described in Example 5 Step 1. The crude product was used without further purification.
Quantity
925 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:3]=[C:4]([N+:8]([O-:10])=[O:9])[CH:5]=[CH:6][CH:7]=1.[C:11]1([OH:17])[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>>[O:17]([C:2]1[CH:3]=[C:4]([N+:8]([O-:10])=[O:9])[CH:5]=[CH:6][CH:7]=1)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
925 mg
Type
reactant
Smiles
IC=1C=C(C=CC1)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product was used without further purification

Outcomes

Product
Name
Type
Smiles
O(C1=CC=CC=C1)C=1C=C(C=CC1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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